![molecular formula C23H26F4N2O B4933699 N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). SYK is an important signaling molecule in B-cell receptor (BCR) signaling and plays a critical role in B-cell development and activation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide selectively targets SYK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in B-cell development and activation, and dysregulation of this pathway is implicated in the development of B-cell malignancies. This compound inhibits SYK phosphorylation and downstream signaling events, leading to inhibition of BCR signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to enhance the activity of other drugs commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, this compound has been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound is also highly selective for SYK, which reduces the potential for off-target effects. However, one limitation of this compound is that it may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass SYK.
将来の方向性
There are several future directions for the development of N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide and other SYK inhibitors. One potential application is in the treatment of autoimmune diseases, as SYK is also involved in the signaling pathways of immune cells other than B-cells. In addition, combination therapies with other targeted agents or immunotherapies may enhance the efficacy of SYK inhibitors in the treatment of B-cell malignancies. Finally, further optimization of the pharmacokinetic properties of SYK inhibitors may improve their clinical efficacy and safety profile.
合成法
The synthesis of N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide involves several steps, including the reaction of 4-fluorobenzylamine with 2-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with 4-piperidinylpropan-1-amine to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and the final product is obtained in high purity (>99%) and good yield.
科学的研究の応用
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to enhance the activity of other drugs commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F4N2O/c24-20-8-5-18(6-9-20)15-28-22(30)10-7-17-11-13-29(14-12-17)16-19-3-1-2-4-21(19)23(25,26)27/h1-6,8-9,17H,7,10-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXOBYBORJPQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
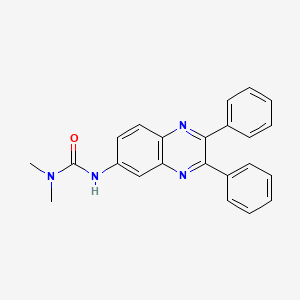
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
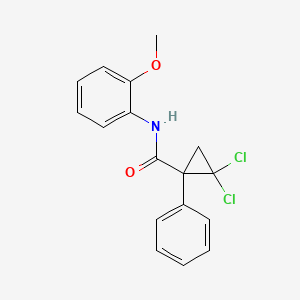
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
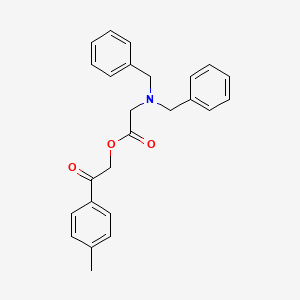
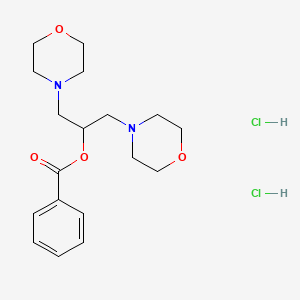
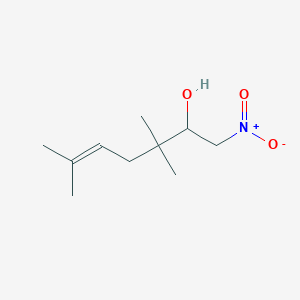
amino]-1-phenylethanol](/img/structure/B4933724.png)
